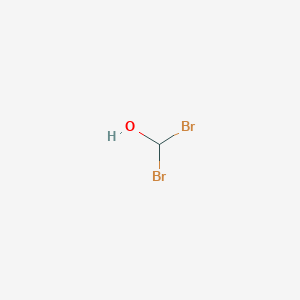
Dibromomethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromomethanol is an organic compound with the chemical formula CHBr2OH. It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents. This compound is a member of the halomethane family and is known for its reactivity due to the presence of two bromine atoms and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: Dibromomethanol can be synthesized through several methods. One common laboratory method involves the bromination of methanol using bromine in the presence of a catalyst. The reaction typically proceeds as follows:
CH3OH+2Br2→CHBr2OH+2HBr
This reaction requires careful control of temperature and the use of a catalyst to ensure the selective formation of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of formaldehyde or methanol under controlled conditions. The process involves the use of bromine and a suitable catalyst to achieve high yields and purity.
化学反応の分析
Types of Reactions: Dibromomethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibromoacetic acid.
Reduction: It can be reduced to form methanol or other lower brominated compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Dibromoacetic acid.
Reduction: Methanol or lower brominated methanols.
Substitution: Various halomethanols depending on the substituent used.
科学的研究の応用
Dibromomethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: this compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
作用機序
The mechanism of action of dibromomethanol involves its reactivity with various biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The hydroxyl group allows for hydrogen bonding and interactions with other polar molecules, influencing its solubility and reactivity.
類似化合物との比較
Dibromomethane (CH2Br2): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Bromoform (CHBr3): Contains three bromine atoms and is more volatile and toxic compared to dibromomethanol.
Tetrabromomethane (CBr4): Contains four bromine atoms and is used as a heavy solvent and in organic synthesis.
Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct reactivity and solubility properties. This makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
166600-78-8 |
|---|---|
分子式 |
CH2Br2O |
分子量 |
189.83 g/mol |
IUPAC名 |
dibromomethanol |
InChI |
InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |
InChIキー |
WICMSCLXMMZMFF-UHFFFAOYSA-N |
正規SMILES |
C(O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
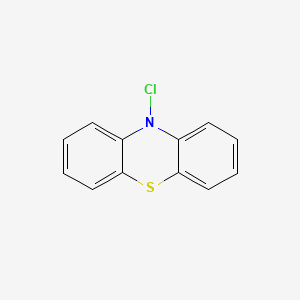
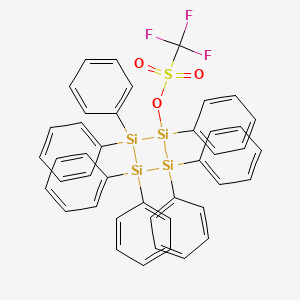
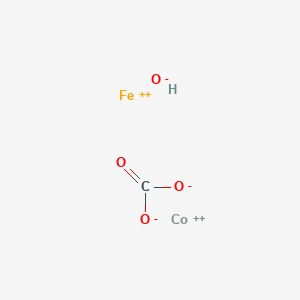
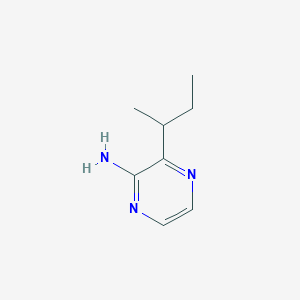
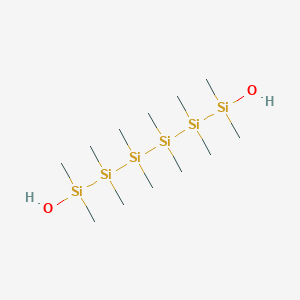
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
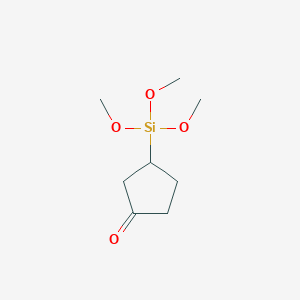
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
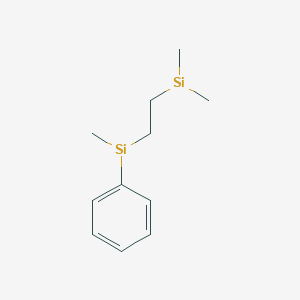

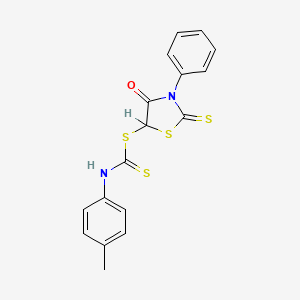
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)

